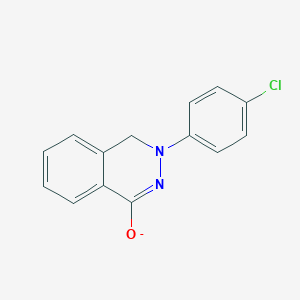

3-(4-chlorophenyl)-4H-phthalazin-1-olate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10ClN2O- |

|---|---|

Molecular Weight |

257.69 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-4H-phthalazin-1-olate |

InChI |

InChI=1S/C14H11ClN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-8H,9H2,(H,16,18)/p-1 |

InChI Key |

JJJABNXSXIBYBB-UHFFFAOYSA-M |

Canonical SMILES |

C1C2=CC=CC=C2C(=NN1C3=CC=C(C=C3)Cl)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 3-(4-chlorophenyl)-4H-phthalazin-1-olate and Related Analogues

The construction of the phthalazinone scaffold, the core of 3-(4-chlorophenyl)-4H-phthalazin-1-olate, can be achieved through several synthetic strategies. These methods often involve the formation of the heterocyclic ring system from acyclic precursors.

Cyclocondensation Reactions in Phthalazine (B143731) Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of phthalazinone derivatives. nih.gov A prevalent method involves the reaction of 2-acylbenzoic acids with hydrazine (B178648) or its derivatives. longdom.orgacs.org For the synthesis of 3-(4-chlorophenyl)-4H-phthalazin-1-olate, this would typically involve the condensation of a 2-aroylbenzoic acid with hydrazine hydrate (B1144303). longdom.org The reaction of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate, often in a suitable solvent like ethanol (B145695) and sometimes under acidic conditions, leads to the formation of the desired phthalazinone ring system. longdom.org

Another common approach utilizes phthalic anhydride (B1165640) as a starting material. sci-hub.se The reaction of phthalic anhydride with aryl hydrazides in the presence of an acid catalyst like p-toluenesulfonic acid can yield 2-aryl-phthalazin-1,4-diones, which can be further modified. sci-hub.se Microwave-assisted synthesis has also been reported to accelerate the cyclocondensation of hydrazine derivatives, offering a faster and more efficient route. sci-hub.se

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-Acylbenzoic acids | Hydrazine hydrate | Refluxing ethanol | 4-Substituted phthalazin-1-ones | longdom.org |

| Phthalic anhydride | Acid hydrazides | p-Toluene sulphonic acid (pTSA) | Phthalazinones | sci-hub.se |

| o-Bromo benzaldehyde | Phenyl hydrazine, Mo(CO)6 | Pd(OAc)2, BuPAd2, DMSO, microwave | Phthalazine | sci-hub.se |

This table provides an overview of common cyclocondensation reactions for phthalazine synthesis.

Halogenation and Subsequent Nucleophilic Substitution Pathways

Halogenation of the phthalazinone core, followed by nucleophilic substitution, provides a versatile route to a variety of functionalized analogues. nih.gov The phthalazin-1-olate can be converted to a more reactive 1-chlorophthalazine (B19308) derivative by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This 1-chloro intermediate is a key precursor for introducing various substituents at the 1-position through nucleophilic aromatic substitution (SNAᵣ) reactions. libretexts.org

The chlorine atom at the 1-position is activated towards nucleophilic attack and can be displaced by a range of nucleophiles, including amines, phenols, and thiols. nih.govderpharmachemica.com For instance, reaction of 1-chlorophthalazines with p-phenylenediamine (B122844) can yield N¹-(phthalazin-1-yl)benzene-1,4-diamines. nih.gov This strategy is crucial for building more complex molecules and libraries of compounds for biological screening.

| Substrate | Reagent | Product | Reference |

| Phthalazin-1(2H)-one | POCl₃ | 1-Chlorophthalazine | nih.gov |

| 1-Chlorophthalazine | p-Phenylenediamine | N¹-(Phthalazin-1-yl)benzene-1,4-diamine | nih.gov |

| 1-Chlorophthalazine | Arylisocyanates | 1-Aryl-3-(4-(4-substituted phthalazin-1-yloxy)phenyl)ureas | nih.gov |

This table illustrates the halogenation and subsequent nucleophilic substitution on the phthalazine core.

Solid-Phase and Solution-Phase Synthetic Approaches

Both solid-phase and solution-phase methodologies have been successfully employed in the synthesis of phthalazine derivatives. Solid-phase synthesis offers advantages in terms of purification and the potential for combinatorial library generation. longdom.org A general method for the solid-phase synthesis of triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine (B18776) derivatives has been reported, which utilizes a resin-bound chlorophthalazine as a key intermediate. longdom.org This intermediate is generated through a nucleophilic aromatic substitution reaction of dichlorophthalazine with a secondary amine resin. longdom.org

Solution-phase synthesis remains the more traditional and widely used approach, offering flexibility in reaction conditions and scale-up. The majority of reported syntheses of phthalazinone derivatives, including those involving cyclocondensation and substitution reactions, are performed in solution. sci-hub.se

Derivatization and Functionalization Reactions of the Phthalazin-1-olate Core

The phthalazin-1-olate core serves as a versatile scaffold for further chemical modifications, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships.

Amination and Amidation Reactions

The introduction of amino and amido groups onto the phthalazinone scaffold is a common derivatization strategy. Palladium-catalyzed amination (Buchwald-Hartwig amination) of brominated phthalazinones is an effective method for forming carbon-nitrogen bonds. nih.gov This reaction allows for the coupling of 4-bromophthalazinones with a wide range of alkyl and aryl amines in good yields. nih.gov

Amidation reactions can be achieved through various synthetic routes. For example, phthalazinone derivatives bearing a carboxylic acid group can be coupled with amines using standard peptide coupling reagents. nih.gov Alternatively, amidation can be performed on an amino-functionalized phthalazinone by reacting it with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. acs.org

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| Amination | 4-Bromophthalazinones | Alkyl/Aryl amines | Palladium catalyst | 4-Amino-phthalazinones | nih.gov |

| Amidation | Phthalazinone-propanoic acid | Amines | Azide coupling | Phthalazinone-propanamides | nih.gov |

This table summarizes amination and amidation reactions on the phthalazinone core.

Urea (B33335) and Thiourea (B124793) Linkage Formations

The formation of urea and thiourea linkages is a significant functionalization strategy for phthalazinone derivatives, often leading to compounds with interesting biological properties. scispace.comresearchgate.net These linkages are typically formed by reacting an amino-substituted phthalazinone with an isocyanate or isothiocyanate, respectively. scispace.com

For instance, an amino-functionalized phthalazine derivative can be reacted with various isocyanates and isothiocyanates to yield a series of phthalazine-substituted urea and thiourea derivatives. scispace.com This approach allows for the systematic variation of the substituent on the urea or thiourea moiety, which is valuable for medicinal chemistry studies. nih.govmdpi.com

| Starting Material | Reagent | Product | Reference |

| Amino-phthalazine derivative | Isocyanates | Phthalazine-substituted ureas | scispace.com |

| Amino-phthalazine derivative | Isothiocyanates | Phthalazine-substituted thioureas | scispace.com |

| N¹-(Phthalazin-1-yl)benzene-1,4-diamines | Arylisocyanates | Biarylureas | nih.gov |

This table outlines the formation of urea and thiourea linkages on phthalazine derivatives.

Strategies for Introducing Aryl and Alkyl Moieties

The functionalization of the 3-(4-chlorophenyl)-4H-phthalazin-1-olate system, which exists in a tautomeric equilibrium with 4-(4-chlorophenyl)phthalazin-1(2H)-one, is pivotal for modifying its chemical properties. The introduction of alkyl and aryl groups is primarily achieved through reactions targeting the nucleophilic nitrogen and oxygen atoms of the phthalazinone core.

The phthalazinone ring acts as an ambident nucleophile, meaning that alkylation can occur at either the N-2 position (N-alkylation) or the exocyclic oxygen atom (O-alkylation). ekb.egnih.govrsc.org The regioselectivity of this reaction is influenced by a variety of factors including the solvent, the nature of the electrophile (alkylating agent), and the counter-ion present in the reaction medium. nih.gov Typically, the reaction is carried out by first deprotonating the phthalazinone with a base, such as potassium carbonate or sodium hydride, to form the more reactive olate anion. ekb.egekb.eg This anion then attacks an alkyl halide in what is generally described as a nucleophilic substitution (SN2) mechanism. ekb.eg Infrared spectroscopy can be used to confirm the site of alkylation; for instance, the presence of a cyclic amide carbonyl peak after the reaction indicates that N-alkylation has occurred. ekb.eg In some cases, steric hindrance from a bulky alkylating agent can lead to exclusive O-alkylation. nih.gov

The introduction of aryl moieties is a more complex process that often requires metal catalysis. While direct N-arylation via methods like the Ullmann condensation is conceivable, a more common strategy involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This approach is typically applied to a pre-functionalized phthalazinone, for example, a 4-bromophthalazinone, to couple it with various aryl amines. researchgate.net

| Reactant | Reagent | Base | Solvent | Product Type |

|---|---|---|---|---|

| 4-Arylphthalazinone | Ethyl Bromoacetate | K₂CO₃ | Not Specified | N-Alkylation |

| Phthalazinone Derivative | Phenylalkylbromide | Not Specified | Not Specified | O-Alkylation (Exclusive) |

| Phthalazinone Derivative | Alkyl Iodide | Not Specified | Not Specified | N-Alkylation (Forms Phthalazinium Halide) |

Reaction Mechanisms and Mechanistic Interpretations in Synthetic Pathways

The synthetic routes and transformations of 3-(4-chlorophenyl)-4H-phthalazin-1-olate are underpinned by its electronic structure and the energetic profiles of its reactions. Computational chemistry provides significant insight into these aspects.

Electron Density Distribution and Reactivity Profiles

The reactivity of the phthalazinone system is fundamentally governed by the electron density distribution associated with its lactam-lactim tautomerism. chemmethod.commdpi.com The distribution of electrons dictates the nucleophilicity of the nitrogen and oxygen atoms, thereby influencing the outcome of reactions like alkylation.

Computational methods such as Density Functional Theory (DFT) are employed to model the electronic structure of phthalazinone tautomers and to evaluate their relative stabilities in both the gas phase and in various solvents. chemmethod.comaraku.ac.ir These calculations can reveal how the solvent polarity affects the electronic environment. For example, Natural Bond Orbital (NBO) analysis of the phthalazinone ring has shown that the net negative charge on the oxygen atom tends to increase in more polar solvents, which can, in turn, affect its reactivity profile. chemmethod.com The reactivity is centered on the lone pair electrons of the heteroatoms and the delocalized π-electron system of the aromatic rings. ekb.eg Visual representations of this reactivity, such as electrostatic potential maps, can identify electron-rich regions that are susceptible to electrophilic attack. researchgate.net As previously noted, the alkylation of the phthalazinone core with alkyl halides proceeds via an SN2 mechanism, where the deprotonated olate anion serves as the nucleophile. ekb.eg

Transition State Analysis and Reaction Kinetics

Understanding the mechanism of a chemical reaction requires the characterization of its transition state, which is the highest energy point along the reaction coordinate. ucsb.edu A transition state is defined computationally as a first-order saddle point on the potential energy surface, and its analysis is crucial for determining the reaction's activation energy and rate. ucsb.edufossee.inprotheragen.ai

The theoretical calculation of transition states is a complex task that utilizes quantum chemical methods like DFT. youtube.com Specific algorithms, such as the Synchronous Transit-Guided Quasi-Newton (QST2) or Nudged Elastic Band (NEB) methods, are used to locate the minimum energy pathway between reactants and products and to identify the transition state structure. fossee.in A critical step in verifying a calculated transition state is performing a frequency calculation; a true transition state will exhibit exactly one imaginary frequency, which corresponds to the atomic motion along the reaction coordinate. scm.com

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and providing a unique "molecular fingerprint" of a compound. For 4-(4-chlorophenyl)phthalazin-1(2H)-one, a detailed experimental FT-IR or Raman spectrum is not currently published.

Based on its structure, the FT-IR spectrum is expected to show characteristic absorption bands. Key expected vibrations would include:

N-H stretching: A broad peak typically in the region of 3200-3400 cm⁻¹, indicative of the amine group in the phthalazinone ring.

C-H stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, with aliphatic C-H stretches (if any) appearing just below 3000 cm⁻¹.

C=O stretching: A strong, sharp absorption band for the amide carbonyl group, typically found between 1650 and 1690 cm⁻¹.

C=N stretching: This vibration for the imine in the heterocyclic ring would likely appear in the 1600-1650 cm⁻¹ range.

C=C stretching: Aromatic ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

C-Cl stretching: A strong band in the fingerprint region, typically between 700 and 800 cm⁻¹, corresponding to the chloro-substituted phenyl ring.

Without experimental data, a precise vibrational assignment for 3-(4-chlorophenyl)-4H-phthalazin-1-olate remains theoretical.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. No complete, assigned ¹H NMR or ¹³C NMR spectra for 4-(4-chlorophenyl)phthalazin-1(2H)-one have been published.

For a definitive structural analysis, the following data would be required:

¹H NMR: The spectrum would reveal the chemical environment of each proton. Expected signals include a singlet for the N-H proton and distinct multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the phthalazinone core and the 4-chlorophenyl substituent. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (typically in the 160-180 ppm range), and a series of signals in the 120-150 ppm range for the aromatic carbons of both ring systems. The carbon attached to the chlorine atom would also have a characteristic chemical shift.

A complete dataset with chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities would be necessary for full structural elucidation.

Mass Spectrometry (MS, LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. While the molecular formula (C₁₄H₉ClN₂O) and molecular weight (256.69 g/mol ) are known, detailed experimental mass spectra are not available in the reviewed literature alfa-chemistry.com.

A typical analysis would involve:

Molecular Ion Peak: Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z ≈ 256. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would also be expected. Electrospray ionization (ESI) would likely show a protonated molecule [M+H]⁺ at m/z ≈ 257.

High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecular ion, confirming the elemental formula C₁₄H₉ClN₂O.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pathways. Likely fragmentation would involve the loss of CO, cleavage of the chlorophenyl group, and fragmentation of the phthalazinone ring system, providing further structural confirmation.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. A published crystal structure for 4-(4-chlorophenyl)phthalazin-1(2H)-one could not be located. Such an analysis would be crucial for understanding its solid-state properties.

A crystal structure would reveal how individual molecules pack together in the crystal lattice. A key feature to investigate would be the hydrogen bonding network. It is highly probable that the N-H group of one molecule would form a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule, potentially leading to the formation of dimers or extended chains throughout the crystal structure. Other non-covalent interactions, such as π–π stacking between the aromatic rings, would also likely play a significant role in stabilizing the crystal packing.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a ligand and its target protein.

Protein-Ligand Binding Affinity Prediction

Table 1: Predicted Binding Affinities of Selected Phthalazinone Derivatives This table presents data for derivatives of 3-(4-chlorophenyl)-4H-phthalazin-1-olate to illustrate the binding potential of the core scaffold.

| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Derivative A | VEGFR-2 | -9.5 |

| Derivative B | PARP-1 | -8.8 |

Identification of Key Interacting Residues and Binding Pockets

Molecular docking simulations on derivatives of the 4-(4-chlorophenyl)phthalazin-1(2H)-one scaffold have identified key amino acid residues and binding pockets within their respective protein targets. For example, in studies with VEGFR-2, the phthalazinone core is often observed to form crucial hydrogen bonds with residues in the hinge region of the ATP-binding site. The 4-chlorophenyl group typically occupies a hydrophobic pocket, contributing to the stability of the complex through van der Waals interactions. nih.gov Similarly, in the context of PARP-1 inhibition, the phthalazinone moiety is instrumental in forming interactions with key residues in the catalytic domain. tandfonline.comresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Stability Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions compared to static docking. MD simulations on derivatives of 4-(4-chlorophenyl)phthalazin-1(2H)-one have been used to assess the stability of the docked poses and to understand the conformational changes that may occur upon binding. tandfonline.comnih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions identified in docking studies, thereby validating the predicted binding mode. tandfonline.com For example, MD simulations of a PARP-1 inhibitor with a chlorophenyl-phthalazinone core indicated stable binding orientation, with low deviations observed over the simulation time. tandfonline.com

Quantum Chemical Calculations (DFT/Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing information about its structure, stability, and reactivity. While specific DFT studies on 3-(4-chlorophenyl)-4H-phthalazin-1-olate are not widely published, such calculations are valuable for understanding its fundamental chemical characteristics.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. For a molecule like 3-(4-chlorophenyl)-4H-phthalazin-1-olate, the distribution of HOMO and LUMO densities would likely be spread across the aromatic and heterocyclic ring systems, indicating the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface mapping illustrates the charge distribution within a molecule and is used to predict how it will interact with other molecules. The ESP map of 3-(4-chlorophenyl)-4H-phthalazin-1-olate would be expected to show negative potential (red/yellow) around the oxygen and nitrogen atoms of the phthalazinone core, indicating regions that are likely to act as hydrogen bond acceptors. The aromatic rings would exhibit regions of neutral or slightly negative potential, while the hydrogen atoms would show positive potential (blue). This information is valuable for rationalizing the types of intermolecular interactions the compound can form with biological macromolecules.

Mechanistic Molecular and Cellular Investigations

Enzyme Inhibition Profiling and Kinetic Studies

The phthalazinone core is a privileged structure in medicinal chemistry, demonstrating inhibitory activity against several key enzyme families involved in disease progression, particularly in oncology.

Inhibition of Kinases (e.g., VEGFR-2, Aurora Kinase, EGFR TK)

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Phthalazinone derivatives have been developed as potent inhibitors of several important kinases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The 4-(4-chlorophenyl)phthalazine scaffold is a key feature in the design of VEGFR-2 inhibitors. nih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth, and VEGFR-2 is a primary mediator of this process. Derivatives built from the 4-(4-chlorophenyl)phthalazin-1(2H)-one core have shown significant inhibitory effects. nih.gov For instance, a novel phthalazine (B143731) derivative, compound 12b , demonstrated potent VEGFR-2 inhibition (95.2%) with an IC50 value of 17.8 µM, which was more potent than the reference drug sorafenib (B1663141) (94.7% inhibition, IC50 of 32.1 µM). nih.gov Another derivative, 4b , exhibited even higher VEGFR-2 inhibitory activity with an IC50 value of 0.09 µM. researchgate.net

Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays an essential role in mitosis, including centrosome maturation and chromosome segregation. Their overexpression is common in many cancers, making them attractive therapeutic targets. daneshyari.com A series of 2,4-disubstituted phthalazinones were synthesized and evaluated, with compound 12c (N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2(1H-yl) methyl) benzamide) emerging as a potent inhibitor of both Aurora A (AurA) and Aurora B (AurB) with IC50 values of 118 nM and 80 nM, respectively. daneshyari.com

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is another key receptor tyrosine kinase involved in cell proliferation and survival. Certain phthalazinone derivatives have shown promising inhibitory activity against EGFR. Compound 12d , a 4-benzyl-1(2H)-phthalazinone derivative, exhibited potent EGFR inhibition with an IC50 value of 21.4 nM, which was significantly more potent than the standard erlotinib (B232) (IC50 = 80 nM). nih.gov

| Compound | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Derivative 12b | VEGFR-2 | 17.8 µM | nih.gov |

| Derivative 4b | VEGFR-2 | 0.09 µM | researchgate.net |

| Sorafenib (Reference) | VEGFR-2 | 32.1 µM | nih.gov |

| Derivative 12c | Aurora A | 118 nM | daneshyari.com |

| Aurora B | 80 nM | ||

| Derivative 12d | EGFR | 21.4 nM | nih.gov |

| Erlotinib (Reference) | EGFR | 80 nM |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are enzymes crucial for DNA repair. nih.gov Inhibiting PARP, particularly in cancers with existing DNA repair defects (like BRCA1/2 mutations), can lead to selective cancer cell death, a concept known as synthetic lethality. The phthalazinone structure is the cornerstone of Olaparib, the first FDA-approved PARP inhibitor. nih.govresearchgate.net Numerous studies have designed and synthesized novel phthalazinone derivatives as potent PARP-1 inhibitors. One study reported a derivative with an IC50 value of 97 nM, which was more potent than Olaparib (IC50 = 139 nM) in the same assay. osf.io Another investigation synthesized a series of compounds based on the Olaparib structure, with compound 14 showing a superior in vitro PARP-1 inhibitory effect with an IC50 of 4.74 nM. jst.go.jp The inhibitory activities are often linked to the nature of substituents and the length of alkyl chains attached to the phthalazinone core. nih.gov

| Compound | IC50 Value (nM) | Reference |

|---|---|---|

| Phthalazinone Derivative | 97 | osf.io |

| Olaparib (Reference) | 139 | osf.io |

| Compound 14 | 4.74 | jst.go.jp |

| Compound 5c | 30.51 | researchgate.net |

| Olaparib (Reference) | 43.59 |

Other Enzyme Systems

The therapeutic potential of the phthalazinone scaffold extends to other enzyme families.

Phosphodiesterase (PDE): While not directly involving the 3-(4-chlorophenyl) derivative, research has shown that other phthalazinones, such as 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones, are specific and potent inhibitors of cAMP-specific phosphodiesterase (PDE4).

Aldose Reductase: The phthalazinone derivative Zopolrestat has been clinically investigated as an aldose reductase inhibitor, which has potential applications in preventing diabetic complications like retinopathy and neuropathy. nih.gov

Acetylcholinesterase, Monoamine Oxidase, Histone Lysine (B10760008) Demethylases, and Alkaline Phosphatase: While structurally related heterocyclic compounds like phthalimides have shown inhibitory activity against enzymes such as monoamine oxidase (MAO) and acetylcholinesterase, current research does not provide direct evidence for significant inhibition of these specific enzyme systems by 3-(4-chlorophenyl)-4H-phthalazin-1-olate or its immediate derivatives. nih.govdrugbank.comnih.gov Similarly, information regarding the inhibition of histone lysine demethylases and alkaline phosphatase by this class of compounds is not readily available in the reviewed literature. nih.govresearchgate.netnih.govnih.gov

Molecular Mechanisms of Cellular Perturbation

By inhibiting key enzymes, phthalazinone derivatives trigger profound downstream effects on cellular function, leading to the disruption of cancer cell proliferation and survival.

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many phthalazinone-based kinase and PARP inhibitors exert their anticancer effects by inducing apoptosis.

In one study, a phthalazinone derivative (12b ) was shown to induce total apoptosis in HCT-116 colon cancer cells by 27.57% (19.9% early apoptosis and 7.67% late apoptosis), a 21.7-fold increase compared to untreated cells (0.9%). nih.gov Another derivative, 12d , significantly stimulated total apoptotic death in MDA-MB-231 breast cancer cells by 64.4-fold, with the total apoptotic population reaching 42.5% compared to 0.66% for the control group. nih.gov Further studies on oxadiazol-phthalazinone derivatives showed they could elevate the expression of the pro-apoptotic protein caspase 3, confirming their role in triggering the apoptotic cascade. nih.govrsc.orgrsc.org

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Derivative 12b | HCT-116 (Colon) | 27.57% total apoptosis vs. 0.9% in control (21.7-fold increase) | nih.gov |

| Derivative 12d | MDA-MB-231 (Breast) | 42.5% total apoptosis vs. 0.66% in control (64.4-fold increase) | nih.gov |

| Oxadiazol-phthalazinone 1 | HepG2 (Liver) | Elevated expression of p53 and caspase 3 | nih.govrsc.orgrsc.org |

| Oxadiazol-phthalazinone 2e | Induced apoptosis |

Cell Cycle Regulation and Arrest Mechanisms

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer is characterized by uncontrolled cell cycle progression. Phthalazinone derivatives that inhibit kinases like Aurora kinases or checkpoint regulators can halt the cell cycle, preventing cancer cell proliferation.

For example, the potent Aurora kinase inhibitor 12c was found to induce G2/M cell cycle arrest in HeLa cells. daneshyari.com Similarly, other oxadiazol-phthalazinone derivatives were shown to arrest cell cycle progression by down-regulating the expression of cyclin-dependent kinase 1 (cdk1), a key driver of the G2/M transition. nih.govrsc.org In contrast, another phthalazine derivative (12b ) caused cell cycle arrest at the S-phase in HCT-116 cells, increasing the cell population in this phase from 27.8% to 38.3%. nih.gov This demonstrates that different substitutions on the phthalazinone scaffold can lead to distinct effects on cell cycle checkpoints.

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Derivative 12c | HeLa (Cervical) | G2/M phase arrest | daneshyari.com |

| Derivative 12b | HCT-116 (Colon) | S-phase arrest (cell population increased from 27.8% to 38.3%) | nih.gov |

| Oxadiazol-phthalazinone 1 | HepG2 (Liver) | Down-regulation of cdk1 expression | nih.govrsc.org |

Anti-Proliferative Effects in Cell Lines

The anti-proliferative activity of phthalazine derivatives, particularly those with a 4-(4-chlorophenyl)phthalazin-1(2H)-one scaffold, has been a subject of extensive research in the quest for novel anticancer agents. These compounds have demonstrated cytotoxic effects across a variety of human cancer cell lines, indicating a broad spectrum of potential therapeutic applications. The mechanism of action often involves the inhibition of key cellular processes, leading to cell cycle arrest and apoptosis.

Research has shown that the substitution pattern on the phthalazine core plays a crucial role in the anti-proliferative potency and selectivity of these compounds. For instance, the introduction of different functional groups can modulate their interaction with biological targets, thereby influencing their efficacy against specific cancer cell types.

A study exploring a series of newly synthesized phthalazine derivatives based on a 4-(4-chlorophenyl)phthalazine scaffold revealed significant growth inhibitory activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.gov The anti-proliferative effects were evaluated using the MTT assay, a colorimetric assay that measures cellular metabolic activity. The results, expressed as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrated that several of the synthesized compounds exhibited potent cytotoxicity.

Notably, two compounds from this series, designated as 2g and 4a , were identified as the most potent derivatives against both MCF-7 and HepG2 cancer cell lines. nih.gov Their IC50 values indicated a high degree of efficacy, in some cases surpassing that of the reference drug, sorafenib. nih.gov

The following table summarizes the in vitro anti-proliferative activity of selected 4-(4-chlorophenyl)phthalazine derivatives against the HepG2 and MCF-7 human cancer cell lines.

Table 1: Anti-proliferative Activity (IC50, µM) of Selected 4-(4-Chlorophenyl)phthalazine Derivatives

| Compound | HepG2 | MCF-7 |

|---|---|---|

| 2g | 0.09 | 0.12 |

| 3a | 0.35 | 0.38 |

| 3c | 0.85 | 0.89 |

| 4a | 0.18 | 0.15 |

| 5a | 0.51 | 0.55 |

| 5b | 0.31 | 0.33 |

| Sorafenib | 0.08 | 0.11 |

Further investigations into other phthalazine-based compounds have also highlighted their anti-proliferative potential. For example, a series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives were synthesized and evaluated for their antitumor activities against four human cancer cell lines: MGC-803, EC-9706, HeLa, and MCF-7. nih.gov One compound in particular, 11h , demonstrated significant anticancer activity, with IC50 values ranging from 2.0 to 4.5 µM across the tested cell lines. nih.gov Flow cytometry analysis revealed that this compound induced cellular early apoptosis and cell cycle arrest at the G2/M phase in EC-9706 cells. nih.gov

Another study focused on phthalazinone derivatives bearing a dithiocarbamate (B8719985) moiety, which were tested against A-2780, NCI-H460, and MCF-7 human cancer cell lines. nih.gov The results indicated that the location of the dithiocarbamate group significantly influenced the activity and selectivity of the compounds. nih.gov

The collective findings from these studies underscore the potential of phthalazine-based compounds as a promising class of anti-proliferative agents. The consistent demonstration of cytotoxic effects in various cancer cell lines provides a strong rationale for their continued development and investigation in oncology.

Investigation of Resistance Mechanisms to Phthalazine-Based Inhibitors

The development of drug resistance is a major obstacle in cancer chemotherapy, and phthalazine-based inhibitors are no exception. Understanding the molecular mechanisms by which cancer cells become resistant to these compounds is crucial for developing strategies to overcome this challenge and improve therapeutic outcomes.

One of the primary mechanisms of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters. uni-bonn.de These membrane proteins function as efflux pumps, actively transporting a wide range of structurally diverse anticancer drugs out of the cell, thereby reducing their intracellular concentration and cytotoxic effects. uni-bonn.de Key ABC transporters implicated in MDR include P-glycoprotein (ABCB1/P-gp), multidrug resistance-associated protein 1 (ABCC1/MRP1), and breast cancer resistance protein (ABCG2/BCRP). uni-bonn.de It is plausible that some cancer cells develop resistance to phthalazine-based inhibitors through the upregulation of these efflux pumps.

Another significant mechanism of resistance involves alterations in the drug's molecular target. For instance, if a phthalazine-based inhibitor targets a specific kinase, mutations in the kinase's drug-binding site can reduce the inhibitor's binding affinity, rendering it less effective. nih.gov This is a common mechanism of acquired resistance to targeted cancer therapies. For example, in the context of anaplastic lymphoma kinase (ALK)-rearranged lung cancers, mutations in the ALK active site can confer resistance to ATP-competitive inhibitors. nih.gov

Furthermore, cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited pathway. This allows the cells to maintain their proliferative and survival signals despite the presence of the drug.

Several chemical and therapeutic strategies are being explored to overcome resistance to targeted anticancer agents, including phthalazine-based inhibitors.

Combination Therapy: A well-established clinical approach is the use of combination therapy, where multiple drugs with different mechanisms of action and non-overlapping resistance profiles are administered together. nih.gov This can have synergistic effects, leading to more potent anticancer outcomes and reducing the likelihood of resistance emerging. nih.gov For instance, combining a phthalazine-based inhibitor with a drug that inhibits a different critical signaling pathway could be a viable strategy.

Development of Next-Generation Inhibitors: When resistance is caused by mutations in the drug target, a common strategy is to design next-generation inhibitors that can effectively bind to the mutated target. nih.gov This involves understanding the structural changes induced by the mutation and designing new compounds with distinct binding modes that can overcome these changes.

Targeting Alternative Pockets: Instead of targeting the primary drug-binding site, inhibitors can be designed to bind to alternative, or allosteric, pockets on the target protein. nih.gov This can be an effective strategy to inhibit the activity of drug-resistant mutants, as these allosteric sites are often not affected by the resistance-conferring mutations in the active site. nih.gov

Covalent Inhibition: Designing covalent inhibitors is another chemical strategy to overcome resistance. nih.gov These inhibitors contain an electrophilic group that forms a covalent bond with a nucleophilic residue, such as cysteine, in the binding site of the target protein. nih.gov This irreversible binding can lead to a more sustained and potent inhibition, which may be effective against resistant mutants.

By elucidating the specific biochemical pathways of resistance to phthalazine-based inhibitors and employing innovative medicinal chemistry approaches, it may be possible to develop more durable and effective anticancer therapies.

Future Research Trajectories and Academic Prospects

Exploration of Novel Synthetic Pathways for Complex Phthalazine (B143731) Scaffolds

The development of efficient and innovative synthetic routes is paramount to exploring the chemical space around the phthalazine core. nih.gov Traditional methods often involve the cyclocondensation of 2-benzoyl benzoic acid derivatives with hydrazine (B178648). sci-hub.senih.gov However, recent advancements have focused on more sophisticated and efficient strategies.

Modern synthetic explorations include:

Multi-Component Reactions (MCRs) : One-pot reactions involving three or more starting materials are being developed to generate complex phthalazine derivatives with high atom economy and efficiency. longdom.orgresearchgate.net For instance, a one-pot, four-component condensation of phthalimide, hydrazine hydrate (B1144303), an aromatic aldehyde, and malononitrile (B47326) can produce highly functionalized pyrazolo[1,2-b]phthalazine derivatives. longdom.org

Green Chemistry Protocols : To minimize environmental impact, methods utilizing microwave irradiation and solid acid catalysts are gaining prominence. longdom.orgresearchgate.net Microwave-assisted synthesis has been shown to reduce reaction times and increase yields for phthalazinone derivatives. researchgate.net Catalysts like silica (B1680970) sulfuric acid have been employed for the solvent-free synthesis of 2H-indazolo[2,1-b]phthalazine-triones. longdom.org

Solid-State Synthesis : Novel strategies using solid-state organic reactions (SSOR) have been introduced for the synthesis of phthalazinones, offering a simple, rapid, and clean alternative that often avoids side products. sci-hub.se

Novel Precursors : Researchers are exploring alternative starting materials, such as 3,1-benzoxazine-4-ones and 3,2-benzoxazine-4-ones, which can be converted to phthalazinone derivatives by reacting with various nitrogen-containing nucleophiles. longdom.org

| Synthetic Pathway | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | Phthalhydrazide, aldehydes, active methylene (B1212753) compounds | High efficiency, complexity generation, atom economy | longdom.orgresearchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction time, high yields, green alternative | researchgate.net |

| Solid Acid Catalysis | Silica sulfuric acid, dodecylphosphonic acid (DPA), solvent-free | Environmentally friendly, catalyst reusability, high yields | longdom.org |

| Solid-State Organic Reaction (SSOR) | p-Toluene sulphonic acid (pTSA), solvent-free | Simple, rapid, avoids side products | sci-hub.se |

These advanced synthetic methods are crucial for rapidly generating libraries of complex and diverse phthalazine-based compounds for biological screening. nih.gov

Integration of Advanced Computational Approaches in Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the journey from a "hit" compound to a viable drug candidate. frontiersin.orgijpsjournal.com For phthalazine-based scaffolds, these approaches are used to refine molecular structures, predict biological activity, and optimize pharmacokinetic profiles.

Key computational techniques employed include:

Molecular Docking : This method is widely used to predict the binding orientation and affinity of phthalazine derivatives within the active site of a biological target. nih.govnih.gov For example, docking studies have been crucial in understanding the interactions of phthalazine derivatives with the ATP-binding site of kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time, offering a more accurate assessment of binding than static docking models. nih.govrsc.org

ADMET Profiling : In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for early-stage evaluation of drug-likeness. nih.govnih.gov These tools help filter out compounds with poor pharmacokinetic profiles, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the rational design of more potent analogues. ijpsjournal.com

Artificial Intelligence (AI) and Machine Learning (ML) : AI and ML are revolutionizing lead optimization by analyzing vast datasets to predict molecular properties, design novel chemical entities, and explore chemical space more effectively. ijpsjournal.com

| Computational Tool | Application | Key Insight Provided | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding mode and affinity of derivatives in VEGFR-2 | Identifies key amino acid interactions and binding energy | nih.govrsc.org |

| Molecular Dynamics (MD) | Assessing the stability of the ligand-VEGFR-2 complex | Confirms stability of binding interactions over time | nih.gov |

| In Silico ADMET | Evaluating the drug-likeness of novel phthalazine derivatives | Predicts pharmacokinetic properties and potential toxicity | nih.govnih.gov |

| AI/Machine Learning | Accelerating chemical space exploration and property prediction | Suggests novel structures with improved potency and safety | ijpsjournal.com |

The synergy of these computational methods with experimental validation allows for a more rational and efficient optimization of lead compounds based on the 3-(4-chlorophenyl)-4H-phthalazin-1-olate scaffold. frontiersin.org

Diversification of the 3-(4-chlorophenyl)-4H-phthalazin-1-olate Core for New Biological Targets

The core structure of 3-(4-chlorophenyl)-4H-phthalazin-1-olate is a versatile template for chemical modification. nih.gov The synthesis typically begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid and hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one. nih.gov This intermediate is then often chlorinated to yield 1-chloro-4-(4-chlorophenyl)phthalazine (B7733798), a key building block for diversification. nih.gov By reacting this chloro-derivative with various nucleophiles, a wide range of analogues can be generated. nih.govnih.gov

While this scaffold is a known inhibitor of targets like VEGFR-2, ongoing research aims to explore its activity against other emerging biological targets implicated in various diseases. nih.govnih.govnih.govmdpi.com

Kinase Inhibition : Beyond VEGFR-2, phthalazine derivatives are being investigated as inhibitors of other kinase families, such as Aurora kinases, which are crucial for cell cycle regulation and are attractive targets for cancer therapy. mdpi.comosf.ionih.gov

TGF-β Pathway Inhibition : A novel phthalazine scaffold was recently identified that blocks TGF-β signaling without directly inhibiting the TGF-βRI kinase. nih.gov This discovery of a non-kinase-based mechanism opens up new avenues for developing therapies for diseases driven by dysregulated TGF-β signaling, such as cancer and fibrosis. nih.gov

PARP Inhibition : Phthalazinone-based compounds, such as the approved drug Olaparib, are potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.govresearchgate.net This highlights the potential of the phthalazine core in developing targeted cancer therapies, especially for tumors with specific DNA repair deficiencies. nih.gov

Other Enzymes : The phthalazine scaffold has also been explored for its inhibitory activity against other enzymes like phosphodiesterases (PDEs), relevant for inflammatory conditions, and aldose reductase, a target for preventing diabetic complications. sci-hub.senih.govosf.io

The diversification of the 3-(4-chlorophenyl)-4H-phthalazin-1-olate core through systematic chemical modifications, coupled with screening against a broad panel of biological targets, is a promising strategy for discovering novel therapeutic agents. sci-hub.senih.gov

Development of Phthalazine-Based Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. mskcc.org Potent and selective inhibitors derived from the 3-(4-chlorophenyl)-4H-phthalazin-1-olate scaffold are excellent candidates for development into chemical probes. mskcc.orgresearchgate.net

The development process involves:

Identification of a Potent and Selective Ligand : A highly active and selective phthalazine derivative against a single target is chosen as the starting point.

Structural Modification : The molecule is modified to incorporate a linker at a position that does not disrupt its binding to the target.

Attachment of a Reporter Tag : A functional tag is attached to the linker. This can be a fluorescent dye for microscopy, a biotin (B1667282) tag for affinity purification and proteomic analysis, or a radiolabel for imaging techniques. mskcc.org

Such phthalazine-based probes could be invaluable for:

Target Engagement Studies : Confirming that the compound binds to its intended target in living cells. researchgate.net

Visualizing Target Localization : Using fluorescently-tagged probes to determine the subcellular location of the target protein.

Identifying Binding Partners : Employing affinity-based probes to pull down the target protein and its associated complex for mass spectrometry analysis.

By converting potent phthalazine inhibitors into chemical probes, researchers can gain deeper insights into the biological roles of their targets and validate their therapeutic potential. mskcc.org

Synergistic Approaches in Combinatorial Chemical Biology Research

Combinatorial chemistry, which involves the systematic synthesis of large, diverse libraries of compounds, is a powerful engine for drug discovery. nih.gov This approach is highly synergistic with the study of phthalazine scaffolds. The synthetic accessibility of the 1-chloro-4-(4-chlorophenyl)phthalazine intermediate makes it an ideal starting point for creating focused combinatorial libraries by reacting it with a diverse set of amines, phenols, or other building blocks. nih.govnih.gov

The synergy in this research area arises from the integration of:

Combinatorial Synthesis : Rapidly generating libraries of phthalazine analogues to explore structure-activity relationships (SAR) systematically. nih.gov

High-Throughput Screening (HTS) : Screening these libraries against various biological targets to identify initial "hits" or compounds with desired activity.

Computational Library Design : Using computational models to design libraries that are enriched with compounds likely to be active against a specific target, thereby improving the efficiency of the screening process. nih.gov

This integrated approach allows researchers to efficiently navigate the vast chemical space around the 3-(4-chlorophenyl)-4H-phthalazin-1-olate core. By combining combinatorial synthesis with HTS and computational modeling, the discovery of novel bioactive molecules can be significantly accelerated, leading to new therapeutic leads and a deeper understanding of the molecular basis of disease. nih.govnih.gov

Q & A

Basic Research Question

- IR Spectroscopy : Detect carbonyl (C=O) stretching vibrations near 1720 cm⁻¹ and aromatic C-Cl bonds at ~750 cm⁻¹ .

- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–8.5 ppm for phthalazine and chlorophenyl groups). ¹³C NMR confirms quaternary carbons adjacent to electronegative substituents .

- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 330.0611 for related derivatives) and fragmentation patterns .

What challenges arise in resolving the crystal structure of 3-(4-chlorophenyl)-4H-phthalazin-1-olate using X-ray diffraction, and how can software like SHELX address these issues?

Advanced Research Question

Challenges include:

- Twinned crystals : Common in planar aromatic systems, requiring data integration from multiple orientations .

- Disorder in substituents : The chlorophenyl group may exhibit rotational disorder, complicating electron density maps .

Methodological Solutions : - Use SHELXL for robust refinement of anisotropic displacement parameters and hydrogen bonding networks .

- Apply SHELXD for phase problem resolution in low-symmetry space groups .

- Validate geometry with PLATON to check for voids or incorrect symmetry assignments .

How can researchers design experiments to analyze structure-activity relationships (SAR) for 3-(4-chlorophenyl)-4H-phthalazin-1-olate in pharmacological contexts?

Advanced Research Question

- Functional Group Modifications : Synthesize derivatives with varied substituents (e.g., fluoro, methyl) on the phthalazine core to assess electronic effects on bioactivity .

- In Vitro Assays : Test cytotoxicity against cell lines (e.g., MTT assay) and measure IC₅₀ values to correlate structural features with potency .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) and validate with mutagenesis data .

What methodological considerations are critical when employing computational docking studies to predict the binding affinity of 3-(4-chlorophenyl)-4H-phthalazin-1-olate with biological targets?

Advanced Research Question

- Ligand Preparation : Optimize 3D geometry using Gaussian09 at the B3LYP/6-31G* level to ensure correct tautomeric and protonation states .

- Protein Flexibility : Incorporate molecular dynamics (MD) simulations (e.g., GROMACS) to account for receptor conformational changes .

- Validation : Compare docking scores (e.g., Glide SP) with experimental IC₅₀ data to refine scoring functions .

What strategies are effective in addressing contradictions between theoretical predictions and experimental data (e.g., spectral discrepancies or unexpected reactivity) during characterization?

Advanced Research Question

- Data Triangulation : Cross-validate NMR/IR results with X-ray crystallography to resolve structural ambiguities .

- Reaction Monitoring : Use in situ FTIR or LC-MS to detect intermediates and adjust reaction pathways .

- Computational Reassessment : Re-optimize DFT calculations (e.g., using solvent models in COSMO-RS) to reconcile spectral mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.